

Assessing MGH-CP1 Target Engagement in Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: MGH-CP1

Cat. No.: B2695403

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Introduction

MGH-CP1 is a potent and selective small-molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation.[1][2] TEAD transcription factors are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and apoptosis.[3] The activity of TEADs is dependent on their palmitoylation, a post-translational lipid modification. By inhibiting this process, **MGH-CP1** effectively blocks the transcriptional activity of TEADs, making it a valuable tool for studying Hippo signaling and a potential therapeutic agent in cancers with aberrant Hippo pathway activation.[3][4]

These application notes provide detailed protocols for assessing the target engagement of **MGH-CP1** in a cellular context. The described methods will enable researchers to quantify the inhibitory effect of **MGH-CP1** on TEAD palmitoylation and its downstream consequences on gene expression and cell phenotype.

Quantitative Data Summary

The following tables summarize the reported potency of **MGH-CP1** in various assays.

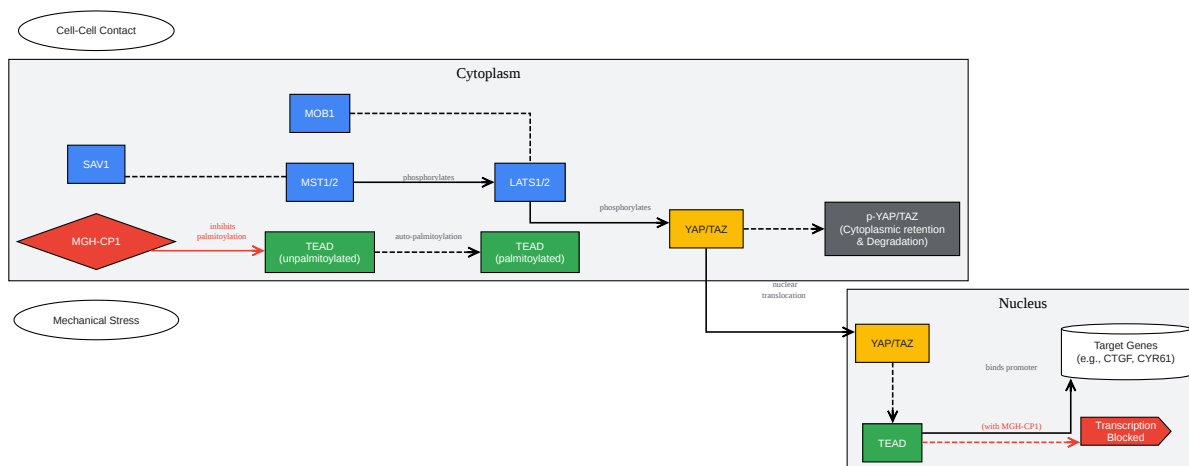
Table 1: In Vitro Inhibition of TEAD Auto-palmitoylation

Target	Assay Type	IC50 (nM)
TEAD2	Cell-free auto-palmitoylation	710
TEAD4	Cell-free auto-palmitoylation	672

Table 2: Cellular Inhibition of TEAD-YAP Transcriptional Activity and Phenotypes

Cell Line	Assay Type	IC50 (μM)
HEK293	TBS-Luc Reporter Assay	~1.0 - 2.0
Huh7	8xGTIIC-Luciferase Reporter	1.68
Huh7	Tumor Sphere Formation	0.72

Signaling Pathway and Inhibitor Action



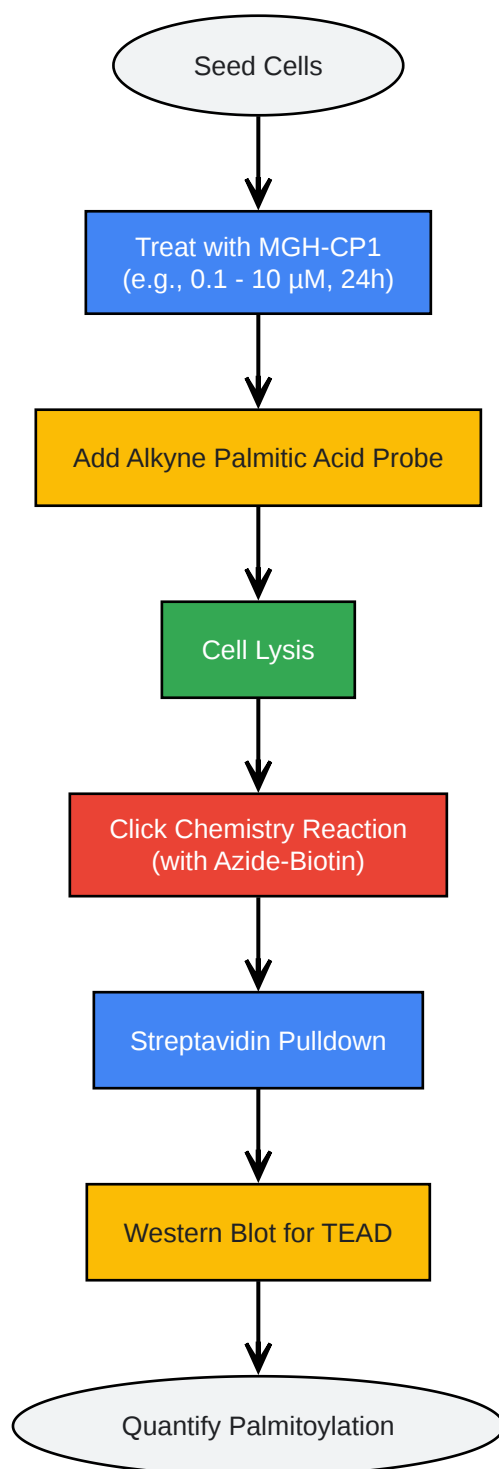
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Caption: The Hippo signaling pathway and **MGH-CP1** mechanism of action.

Experimental Protocols

Cell-based TEAD Palmitoylation Assay

This assay directly measures the palmitoylation of TEAD proteins in cells by metabolically labeling lipids with an alkyne-tagged palmitic acid analog.



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Caption: Workflow for the cell-based TEAD palmitoylation assay.

A. Materials

- HEK293A, MDA-MB-231, or other suitable cell lines
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **MGH-CP1** (dissolved in DMSO)
- Alkyne palmitic acid probe (e.g., 17-octadecynoic acid)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate, azide-biotin)
- Streptavidin-coated magnetic beads
- Wash buffers (e.g., PBS with 0.1% Tween-20)
- SDS-PAGE gels and Western blot reagents
- Primary antibody against TEAD (pan-TEAD or isoform-specific)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

B. Protocol

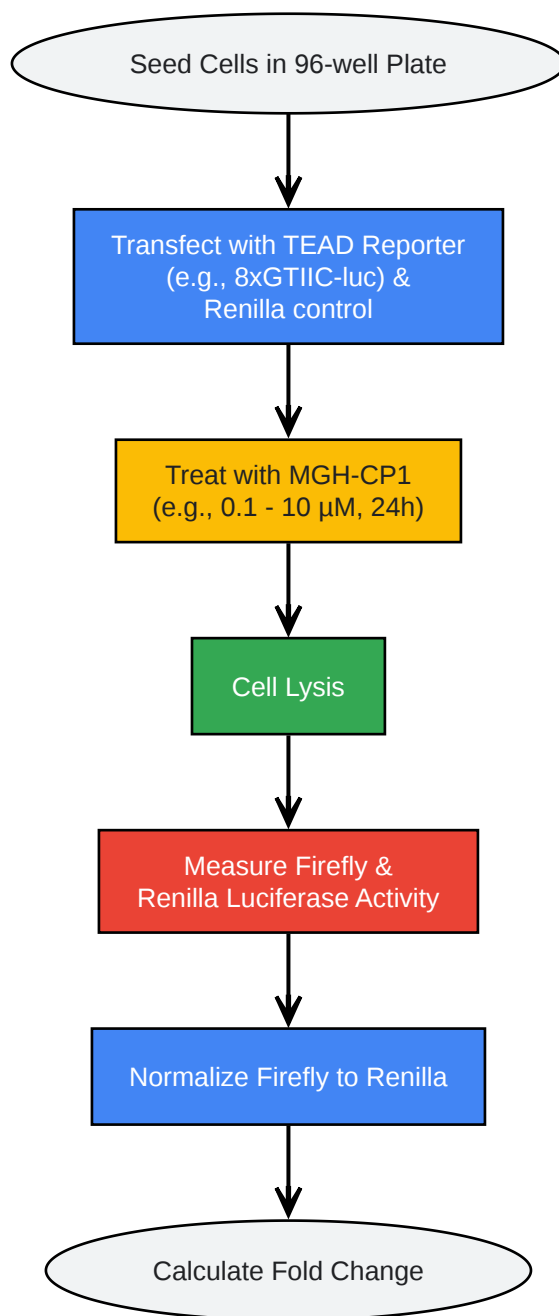
- Seed cells in 10 cm plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **MGH-CP1** (e.g., 0.1, 1, 10 μ M) or DMSO vehicle control for 24 hours.
- Add the alkyne palmitic acid probe to the culture medium at a final concentration of 25-50 μ M and incubate for 4-6 hours.
- Wash the cells twice with cold PBS and lyse the cells in lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration.

- Perform the click chemistry reaction by adding the azide-biotin tag and click reagents to a normalized amount of protein lysate. Incubate for 1 hour at room temperature.
- Add pre-washed streptavidin magnetic beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotin-labeled (palmitoylated) proteins.
- Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
- Analyze the eluates by Western blotting using an anti-TEAD antibody.

C. Data Analysis The intensity of the TEAD band in the Western blot corresponds to the amount of palmitoylated TEAD. A dose-dependent decrease in the band intensity with increasing concentrations of **MGH-CP1** indicates target engagement.

TEAD Transcriptional Activity Luciferase Reporter Assay

This assay measures the transcriptional activity of TEADs by using a luciferase reporter construct containing TEAD-binding sites (TBS) in its promoter.



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Caption: Workflow for the TEAD luciferase reporter assay.

A. Materials

- HEK293T or other suitable cell lines
- TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase or TBS-Luc)

- A constitutively expressed Renilla luciferase plasmid (for normalization)
- Transfection reagent (e.g., Lipofectamine 2000)
- **MGH-CP1** (dissolved in DMSO)
- Dual-luciferase reporter assay system
- Luminometer

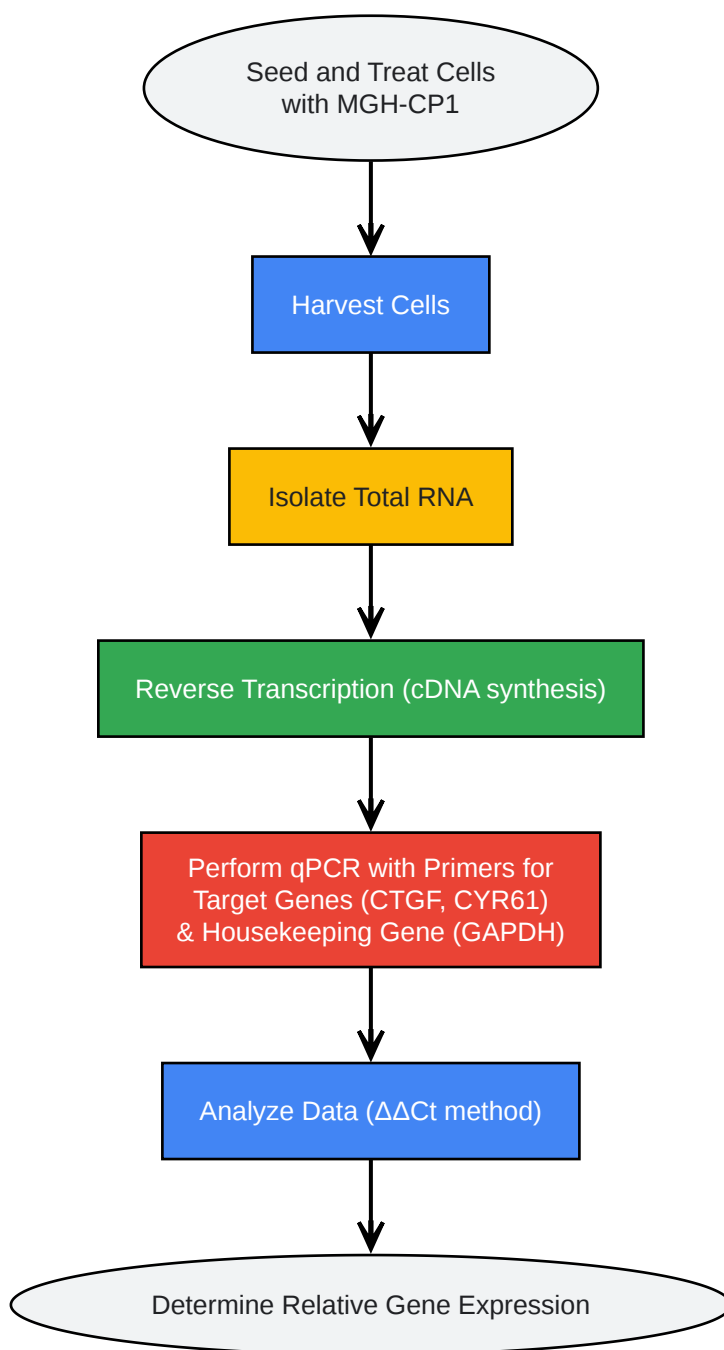
B. Protocol

- Seed cells in a 96-well plate.
- The next day, co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- After 24 hours, replace the medium with fresh medium containing various concentrations of **MGH-CP1** or DMSO vehicle.
- Incubate for an additional 24 hours.
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

C. Data Analysis For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity upon treatment with **MGH-CP1** indicates inhibition of TEAD transcriptional activity.

Quantitative PCR (qPCR) for TEAD Target Gene Expression

This method quantifies the mRNA levels of known TEAD target genes to assess the downstream effects of **MGH-CP1**.



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Caption: Workflow for qPCR analysis of TEAD target genes.

A. Materials

- MDA-MB-231, Huh7, or other responsive cell lines

- **MGH-CP1** (dissolved in DMSO)
- RNA isolation kit
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- qPCR instrument
- Primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH).

Table 3: Example Human qPCR Primer Sequences

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
CTGF	GAGGAAAACATTAAGAAGG GCAAA	AGGCAGTTGGCTAAAATAAA CCAG
CYR61	AGCCTCGCATCCTATACAAC C	GAGTGCCGCCTGTGCAAT
ANKRD1	GCTGAAGGAAATGTCAGAG GTG	GTAGGCTGCGTGGTTGATT
GAPDH	GGAGCGAGATCCCTCCAAA AT	GGCTGTTGTCATACTTCTCA TGG

B. Protocol

- Seed cells and treat with **MGH-CP1** at various concentrations for 24-48 hours.
- Harvest the cells and isolate total RNA using a commercial kit.
- Synthesize cDNA from the isolated RNA using a reverse transcription kit.
- Perform qPCR using a suitable master mix and primers for the target genes and a housekeeping gene for normalization.

- Run the qPCR reaction according to the instrument's protocol.

C. Data Analysis Calculate the relative expression of the target genes using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A dose-dependent decrease in the mRNA levels of CTGF, CYR61, and ANKRD1 demonstrates target engagement and functional inhibition of the Hippo pathway.

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